2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a 2,6-difluorobenzenesulfonamide core linked via an ethyl spacer to a thiophen-2-yl ring substituted at the 5-position with a 1-methyl-1H-pyrazol-4-yl group.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S2/c1-21-10-11(9-19-21)15-6-5-12(24-15)7-8-20-25(22,23)16-13(17)3-2-4-14(16)18/h2-6,9-10,20H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYOHYLNVNGRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many sulfonamide compounds interact with enzymes involved in critical biological processes
Mode of Action
The exact mode of action of this compound is currently unknown. Sulfonamides are generally known to inhibit enzyme activity, which can lead to disruption of essential biological processes
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which can disrupt DNA synthesis and cell division. .
Result of Action
Typically, the inhibition of enzyme activity by sulfonamides can lead to disruption of essential biological processes, potentially leading to cell death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target. .
Biological Activity
2,6-Difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluorobenzene moiety and a pyrazole-thiophene structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₂N₃O₂S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 2640971-18-0 |
| Structure | Structure |
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and ion transport . Additionally, the pyrazole moiety may facilitate interactions with other biological targets, enhancing the compound's therapeutic profile.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation in various cancer models. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Cardiovascular Effects
Research has also explored the cardiovascular effects of this compound. A study utilizing isolated rat heart models showed that certain sulfonamide derivatives can significantly alter perfusion pressure and coronary resistance. These changes are attributed to the compounds' ability to modulate calcium channels and influence vascular smooth muscle contraction .
Study 1: Antitumor Activity
In a controlled study involving human cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability. The compound was tested against breast and lung cancer cell lines, showing IC50 values in the micromolar range.
Study 2: Cardiovascular Impact
Another significant study assessed the cardiovascular impact of this compound using an isolated heart model. The results indicated that at low concentrations (0.001 nM), the compound effectively decreased perfusion pressure compared to control groups. This suggests a potential role in managing conditions like hypertension or heart failure .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific biological pathways.
- Enzyme Inhibition : Research indicates that 2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide can inhibit various enzymes involved in disease pathways. For instance, studies have demonstrated its efficacy against certain kinases involved in cancer progression.
| Enzyme Target | Inhibition Type | IC₅₀ (μM) |
|---|---|---|
| MET Kinase | Competitive | 0.045 |
| PfATP4 | Non-competitive | 0.064 |
Antiparasitic Activity
Recent investigations have highlighted the compound's potential as an antiparasitic agent, particularly against malaria.
- Mechanism of Action : It inhibits PfATP4, a vital Na⁺/K⁺ ATPase in Plasmodium falciparum, which is crucial for the parasite's survival.
| Strain | EC₅₀ (μM) | Comments |
|---|---|---|
| Wildtype P. falciparum | 0.064 | High potency observed |
| Drug-resistant variants | 0.115 | Moderate efficacy |
Biological Studies
The compound is utilized in biological assays to study protein-ligand interactions and cellular signaling pathways.
- Protein Interaction Studies : It serves as a probe to understand the binding affinities and specificities of various proteins, aiding in drug design and discovery.
Case Study 1: Cancer Therapeutics
In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation in MET-dependent tumors, suggesting its potential as an anticancer agent .
Case Study 2: Malaria Treatment
A preclinical study evaluated the efficacy of the compound against drug-resistant strains of malaria parasites. The findings revealed that it retained significant activity against these strains, highlighting its potential role in developing new antimalarial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Sulfonamides
- 2,6-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide (CAS 2034252-73-6): Molecular Formula: C₁₆H₁₃F₂NO₄S₂ (MW: 385.4 g/mol) . Key Differences: Replaces the pyrazole group with a furan-thiophene hybrid. The hydroxyl group may improve solubility but reduce lipophilicity compared to the methylpyrazole substituent in the target compound.
Piperazinyl Quinolones with Thiophene Substituents
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones : Activity: Antibacterial (MIC: 0.5–4 µg/mL against S. aureus and E. coli). Structural Contrast: The bromothiophene and oxoethyl groups differ from the pyrazole-thiophene-ethylsulfonamide scaffold, likely altering target affinity (e.g., DNA gyrase vs. sulfonamide-binding enzymes).
DNA-Binding Thiophene Derivatives
- 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid: Binding Affinity: ΔG = −6.58 kcal/mol (DNA docking) . Comparison: The hydroxyethoxy-thiophene motif enhances DNA intercalation, whereas the target compound’s sulfonamide group may favor protein-binding interactions.
Thiophene-Ethylamine Derivatives
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine : Application: Neuroactive or receptor-targeting (structural similarity to serotonin/norepinephrine reuptake inhibitors). Divergence: The tetrahydronaphthalene core and dual thiophene-ethyl chains contrast with the sulfonamide-pyrazole-thiophene architecture.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogy.
Research Findings and Discussion
- Pyrazole vs. Bromine/Methylthio: Pyrazole’s hydrogen-bonding capacity may favor interactions with polar enzyme pockets, whereas bromine (in compounds) adds steric bulk and lipophilicity .
- Its pyrazole-thiophene motif may confer unique selectivity compared to simpler thiophene derivatives .
Preparation Methods
3+2 Annulation of Chalcones with Aryl Hydrazines
The thiophene-pyrazole hybrid is synthesized via cyclocondensation of thiophene-based chalcones (3a–g) and aryl hydrazine hydrochlorides (4a–d) in 30% acetic acid under reflux. For example, chalcone derivatives bearing electron-withdrawing groups (e.g., chloro) react with 1-methyl-1H-pyrazol-4-amine to yield 5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-carbaldehyde intermediates. This method achieves yields of 65–78% and is scalable for gram-scale production.
Table 1: Reaction Conditions for Thiophene-Pyrazole Annulation
| Chalcone Derivative | Hydrazine Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3a (R = Cl) | 4a (R' = Me) | AcOH | 120 | 72 |
| 3b (R = NO2) | 4b (R' = Et) | AcOH | 120 | 68 |
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling between 5-iodo-1-methyl-1H-pyrazole and 2-thienylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in THF at 80°C, this method affords 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde in 61% yield. The reaction requires anhydrous conditions and inert atmosphere (N2 or Ar) to prevent catalyst deactivation.
Functionalization of the Thiophene-Pyrazole Intermediate
Bromination-Alkylation Strategy
Alternatively, bromination of the thiophene ring at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light generates 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)thiophene. Subsequent alkylation with ethylenediamine in DMF at 70°C introduces the ethylamine moiety, though yields are moderate (55–60%) due to competing side reactions.
Sulfonamide Bond Formation
Reaction with 2,6-Difluorobenzenesulfonyl Chloride
Intermediate A is reacted with 2,6-difluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (3 equiv) is added to scavenge HCl, facilitating the nucleophilic substitution at the sulfonyl chloride group. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to isolate the target compound in 89% yield.
Table 2: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–5 | 89 |
| Pyridine | THF | 25 | 76 |
| NaHCO3 | Acetone | 40 | 65 |
One-Pot Oxidation-Sulfonylation Approach
A patent-derived method involves in situ generation of the sulfonyl chloride from 2,6-difluorobenzenesulfinic acid using phosphorus pentachloride (PCl5) in chlorobenzene at 70°C. Intermediate A is then added directly to the reaction mixture, eliminating the need to isolate the sulfonyl chloride. This one-pot process achieves a 78% yield and reduces purification steps.
Purification and Characterization
Chromatographic Techniques
Final purification employs flash chromatography on silica gel with gradient elution (hexane → ethyl acetate). The target compound exhibits an Rf value of 0.45 in 1:1 hexane/ethyl acetate. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, pyrazole-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.12 (t, J = 8.4 Hz, 2H, aromatic-F), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 3.91 (s, 3H, N-CH3), 3.45 (t, J = 6.8 Hz, 2H, CH2NH), 2.95 (t, J = 6.8 Hz, 2H, CH2-thiophene).
-
19F NMR (376 MHz, CDCl3): δ -112.4 (m, 2F).
-
HRMS (ESI+): m/z calcd for C15H14F2N3O2S2 [M+H]+: 382.0432; found: 382.0435.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Thiophene Intermediate Preparation : Coupling 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde with ethylamine derivatives under Pd-catalyzed cross-coupling conditions .
Sulfonylation : Reacting the thiophene-ethyl intermediate with 2,6-difluorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base, at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine atoms at 2,6-positions on benzene, methyl group on pyrazole) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 438.0523) .
- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .
Q. What are the key considerations for designing in vitro assays to evaluate this compound's efficacy?
- Methodological Answer :
- Cell Line Selection : Use target-specific models (e.g., cancer cell lines for antiproliferative assays) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with triplicates to assess reproducibility .
- Controls : Include positive controls (e.g., known sulfonamide inhibitors) and vehicle-only samples to rule out solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent parameters (e.g., incubation time, serum concentration) to minimize variability .
- Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out synthesis inconsistencies .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corporate Hammett σ values of fluorine substituents to predict bioactivity trends .
Q. How does the presence of fluorine atoms influence the compound's reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases the sulfonamide's acidity (pKa ~8.5), enhancing hydrogen-bonding with target proteins .
- Metabolic Stability : ²⁶F reduces oxidative degradation in liver microsomal assays (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) .
- Bioavailability : LogP ~2.1 (calculated via ChemDraw) balances lipophilicity for membrane permeability .
Q. What methods are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify pyrazole (e.g., 1-ethyl vs. 1-methyl) or thiophene (e.g., 3-furan substitution) groups .
- Biological Profiling : Test analogs against a panel of enzymes (e.g., kinases, proteases) to identify selectivity patterns .
- 3D-QSAR : CoMFA/CoMSIA models map steric/electrostatic fields to activity cliffs .
Q. How should researchers handle solubility and stability issues during experimental studies?
- Methodological Answer :
- Solubility Enhancement : Use DMSO/PEG-400 mixtures (≤1% v/v) for aqueous buffers .
- Stability Assays : Monitor degradation via HPLC under varying pH (2–9) and temperature (4–37°C) conditions .
- Lyophilization : Store lyophilized powder at –80°C for long-term stability (>12 months) .
Conflicting Evidence Analysis
- Synthetic Routes : describes pyrazole-thiophene coupling via hydrazine intermediates, while uses Pd-catalyzed cross-coupling. Researchers should test both methods and optimize based on yield/purity .
- Fluorine Effects : emphasizes fluorine’s role in pesticidal activity, whereas links it to anticancer mechanisms. Context-specific assays are critical for resolving this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
